Product packaging for Methylthioacetylaminoethanol(Cat. No.:CAS No. 71524-68-0)

Methylthioacetylaminoethanol

Cat. No.: B1213458
CAS No.: 71524-68-0
M. Wt: 149.21 g/mol
InChI Key: UHHRSUUEPPDGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylthioacetylaminoethanol, registered under CAS Number 71524-68-0, is an organic compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . Its structure can be represented by the SMILES notation C(C(=O)NCCO)SC . This compound features both hydroxy and amide functional groups, suggesting potential as a versatile building block or intermediate in organic synthesis and biochemical research. As a specialty chemical, it is typically supplied for research and development purposes within a controlled laboratory environment. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B1213458 Methylthioacetylaminoethanol CAS No. 71524-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHRSUUEPPDGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221765
Record name Methylthioacetylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71524-68-0
Record name Methylthioacetylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071524680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioacetylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methylthioacetylaminoethanol and Its Research Analogs

Strategies for the Laboratory Synthesis of Methylthioacetylaminoethanol as an Analytical Standard

The laboratory synthesis of this compound, chemically known as N-(2-hydroxyethyl)-2-(methylthio)acetamide, for use as an analytical standard requires a high degree of purity and well-characterized products. The most common strategies involve the formation of an amide bond between an aminoethanol precursor and a methylthioacetic acid moiety.

Routes Utilizing Aminoethanol Derivatives as Precursors

A primary and straightforward approach to synthesizing this compound involves the direct acylation of 2-aminoethanol. This method is advantageous due to the commercial availability and low cost of the starting material. The reaction typically proceeds by treating 2-aminoethanol with a reactive derivative of methylthioacetic acid, such as an acyl chloride or an anhydride (B1165640).

For instance, methylthioacetyl chloride can be reacted with 2-aminoethanol in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to minimize side reactions.

Alternatively, coupling agents commonly used in peptide synthesis can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate the amide bond formation between methylthioacetic acid and 2-aminoethanol under mild conditions, which is particularly useful for sensitive substrates. nih.gov

A similar strategy is employed in the synthesis of N-acetylcysteamine, a close structural analog, where cysteamine (B1669678) hydrochloride is reacted with acetic anhydride in the presence of a base like potassium hydroxide (B78521) and sodium bicarbonate. d-nb.inforsc.org This acetylation method can be adapted by using a methylthio-substituted acetylating agent.

Starting Material Reagent Product Key Features
2-AminoethanolMethylthioacetyl chloride/TriethylamineThis compoundDirect acylation, good yield.
2-AminoethanolMethylthioacetic acid, DCC/EDCThis compoundMild reaction conditions, suitable for sensitive substrates.
Cysteamine hydrochlorideAcetic anhydride, KOH, NaHCO3N-acetylcysteamineAnalogous synthesis demonstrating N-acetylation. d-nb.inforsc.org

Introduction of the Thiomethyl Moiety via Nucleophilic Attack

An alternative synthetic strategy involves the introduction of the thiomethyl group at a later stage of the synthesis. This can be achieved through a nucleophilic substitution reaction. For example, a precursor molecule containing a suitable leaving group, such as N-(2-hydroxyethyl)-2-chloroacetamide, can be reacted with a thiomethyl nucleophile like sodium thiomethoxide.

This approach allows for the late-stage introduction of the thiomethyl group, which can be advantageous when working with isotopically labeled sulfur or carbon atoms. The synthesis of 2-((benzoxazol-2-yl)methylthio)acetic acid from 2-(chloromethyl)benzoxazole and thioglycolic acid demonstrates a similar nucleophilic displacement of a chloride by a sulfur nucleophile. niscpr.res.in

Furthermore, methods have been developed for the nucleophilic installation of the thiomethyl moiety using reagents like BF3SMe2, which acts as a non-malodorous source for the thiomethyl group. diva-portal.org

Precursor Reagent Product Key Features
N-(2-hydroxyethyl)-2-chloroacetamideSodium thiomethoxideThis compoundLate-stage introduction of the thiomethyl group.
2-(Chloromethyl)benzoxazoleThioglycolic acid, NaOH2-((Benzoxazol-2-yl)methylthio)acetic acidAnalogous nucleophilic substitution. niscpr.res.in

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled analogs of this compound are indispensable tools for elucidating metabolic pathways and for use as internal standards in quantitative mass spectrometry.

Deuterium-Labeled Analogues for Metabolic Pathway Elucidation

Deuterium (B1214612) labeling can be strategically introduced into the this compound molecule to probe specific metabolic transformations. For example, deuteration of the methyl group of the thiomethyl moiety can be achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD3I), in a synthesis that introduces the thiomethyl group via methylation of a thiol precursor. A similar strategy has been used in the synthesis of other deuterated molecules. d-nb.info

Alternatively, deuterium atoms can be incorporated into the ethanolamine (B43304) backbone by using commercially available deuterated 2-aminoethanol (e.g., 2-aminoethanol-d4). The synthesis would then proceed as described in section 2.1.1. The use of deuterated reagents is a common strategy in the synthesis of labeled compounds for mechanistic studies. google.com

Labeling Position Deuterated Reagent Synthetic Approach
Methyl groupCD3IMethylation of a thiol precursor.
Ethanolamine backbone2-Aminoethanol-d4Amide coupling with methylthioacetic acid derivative.

Carbon-13 and Nitrogen-15 (B135050) Labeling for Advanced Spectroscopic Analysis

For more in-depth mechanistic studies and for use in nuclear magnetic resonance (NMR) spectroscopy, carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled analogs are synthesized. These stable isotopes allow for the unambiguous tracking of atoms through metabolic pathways and provide detailed structural information.

¹⁵N-labeling is typically achieved by using ¹⁵N-labeled 2-aminoethanol as the starting material. This labeled precursor can be synthesized or is commercially available. The subsequent amide coupling reaction will then yield ¹⁵N-methylthioacetylaminoethanol.

¹³C-labeling can be introduced at various positions. For instance, using ¹³C-labeled methyl iodide (¹³CH3I) for the methylation of a thiol precursor would label the methyl group. To label the carbonyl carbon of the acetyl group, ¹³C-labeled methylthioacetic acid would be required. This can be synthesized from ¹³C-labeled starting materials. The use of ¹³C-glucose and ¹⁵NH4Cl in bacterial expression systems is a common method for producing uniformly labeled proteins and can be adapted for the biosynthesis of labeled small molecules where applicable. mpdkrc.edu.in

Isotope Labeled Precursor Purpose
¹⁵N¹⁵N-2-AminoethanolTracing the fate of the nitrogen atom.
¹³C¹³CH3I or ¹³C-methylthioacetic acidTracing the carbon skeleton, NMR studies.

Preparation of Structural Analogs of this compound for Biochemical Probing

Structural analogs are compounds with similar structures to the parent compound but with specific modifications to certain components, such as atoms or functional groups. google.com The synthesis of structural analogs of this compound is essential for structure-activity relationship (SAR) studies, which help to identify the key functional groups responsible for its biological activity.

Modifications can be made to various parts of the molecule. For example, the methyl group of the thiomethyl moiety can be replaced with other alkyl groups (e.g., ethyl, propyl) to investigate the effect of steric bulk. This can be achieved by using the corresponding alkyl halide in the thiolation step.

The hydroxyl group on the ethanolamine moiety can be modified or replaced to probe the importance of hydrogen bonding. For instance, it could be etherified to a methoxy (B1213986) group or replaced with a fluorine atom. The synthesis of N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)-2-methoxyethyl)-2-(4-(methylthio)phenyl)acetamide demonstrates the incorporation of such modified side chains. nih.gov

Furthermore, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone to study the effect of its oxidation state on biological activity. The synthesis of 2-((benzoxazol-2-yl)methylsulfonyl)acetic acid via oxidation of the corresponding thioacetic acid with hydrogen peroxide provides a precedent for this type of transformation. niscpr.res.in

The synthesis of diverse libraries of analogs can be facilitated by solid-phase synthesis techniques, as demonstrated in the preparation of ethynylated aminosteroid (B1218566) derivatives. chemscene.com

Analog Type Modification Synthetic Strategy Purpose
Alkyl chain variationReplacement of the methyl group with ethyl, propyl, etc.Use of corresponding alkyl halides for thiolation.Investigate steric effects.
Hydroxyl group modificationEtherification or replacement with other functional groups.Reaction of the hydroxyl group or use of modified aminoethanol precursors.Probe the role of hydrogen bonding.
Sulfur oxidation stateOxidation of the sulfide (B99878) to sulfoxide or sulfone.Treatment with an oxidizing agent like hydrogen peroxide.Study the effect of oxidation on activity.

Metabolic Pathways and Biotransformation of Methylthioacetylaminoethanol Precursors

Proposed Metabolic Pathways Leading to Methylthioacetylaminoethanol Formation

The metabolic cascade leading to MTAME is initiated by the reaction of highly reactive compounds with cellular components, followed by enzymatic modifications.

Chloroacetyl chloride, a reactive acyl chloride, is considered a potential precursor in the metabolic pathway leading to MTAME. epa.govacs.orgwikipedia.org It can be formed from the metabolism of certain chlorinated compounds, such as vinylidene chloride. epa.gov The high reactivity of chloroacetyl chloride allows it to readily acylate nucleophilic groups within the cell, such as amines and thiols. wikipedia.orgacs.org This acylation is a critical first step, initiating a cascade of reactions that ultimately yield MTAME. For instance, chloroacetyl chloride can react with the amino group of ethanolamine (B43304), a component of cell membranes, to form N-chloroacetyl-ethanolamine. This intermediate then undergoes further biotransformation. The industrial production of chloroacetyl chloride involves methods like the carbonylation of methylene (B1212753) chloride or the oxidation of vinylidene chloride. wikipedia.org

Phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of cellular membranes, serves as a significant reservoir of ethanolamine. wikipedia.orgcreative-proteomics.comnih.gov PE is particularly abundant in the inner leaflet of membranes and is crucial for maintaining membrane structure and function. creative-proteomics.comnih.gov The ethanolamine head group of PE can be made available for metabolic reactions through the action of phospholipases, which cleave the phospholipid, releasing ethanolamine or phosphoethanolamine. nih.gov This released ethanolamine can then react with chloroacetyl chloride, as described in the preceding section, to form the N-chloroacetyl-ethanolamine precursor. The synthesis of PE itself occurs through pathways like the Kennedy pathway, which involves the conversion of ethanolamine to CDP-ethanolamine and its subsequent condensation with diacylglycerol. researchgate.net

Following the acylation of ethanolamine with chloroacetyl chloride to form N-chloroacetyl-ethanolamine, subsequent enzymatic reactions are necessary to produce ethanolamine derivatives of chloroacetic acid. While the precise enzymes involved in this specific step for MTAME formation are not fully elucidated, hydrolases are a class of enzymes known to catalyze the cleavage of chemical bonds by the addition of water. mdpi.com It is proposed that an amidase or a similar hydrolase could cleave the N-chloroacetyl-ethanolamine, yielding chloroacetic acid and ethanolamine. Alternatively, if the initial reaction involved a different cellular nucleophile, subsequent enzymatic cleavage would still be required to generate a substrate suitable for methylation. Chloroacetic acid itself is a known metabolite that can be formed from various chlorinated compounds and is known to react with glutathione (B108866) in a major metabolic pathway. wiley-vch.de

Methyl Group Transfer Mechanisms in this compound Biosynthesis

The final step in the formation of MTAME involves the addition of a methyl group to a sulfur-containing precursor. This methylation is a common biochemical reaction, often facilitated by specific enzymes and methyl donors.

S-methylation is a key mechanism in the biosynthesis of MTAME. nih.gov This reaction is catalyzed by a class of enzymes known as methyltransferases. These enzymes facilitate the transfer of a methyl group from a donor molecule to a sulfur atom (a process called thiomethylation). diva-portal.org The primary methyl group donor in most biological methylation reactions is S-adenosylmethionine (SAM), which is synthesized from methionine and ATP. wikipedia.org In the context of MTAME formation, a precursor containing a thiol group (-SH), such as S-(N-acetylcysteinyl)-acetyl derivative, would be the substrate for a methyltransferase. epa.gov The enzyme would then catalyze the transfer of the methyl group from SAM to the sulfur atom, resulting in the formation of the methylthioether linkage characteristic of MTAME.

An alternative, though less characterized in this specific pathway, mechanism for thiomethyl group transfer is direct nucleophilic attack. nih.govyoutube.comreddit.com In this chemical process, a nucleophile, which is a chemical species that donates an electron pair to an electrophile, attacks a susceptible atom. youtube.com In the biosynthesis of MTAME, a sulfur-containing precursor could act as a nucleophile, directly attacking a methyl group carrier. The feasibility of this reaction depends on the nucleophilicity of the sulfur atom and the nature of the methyl donor. While enzyme-catalyzed S-methylation is the more established biological pathway, the possibility of a non-enzymatic or a different enzymatic mechanism involving direct nucleophilic substitution warrants further investigation. sapub.org The efficiency of such a reaction would be influenced by factors like the stability of the leaving group on the methyl donor. reddit.com

Compound List

Intermediates and Related Metabolites in this compound Pathways

The biotransformation pathways that result in the formation of this compound (MAAE) involve several key intermediate compounds. These precursors are formed during the metabolism of certain xenobiotics, such as vinylidene chloride (VDC). The study of these intermediates helps to elucidate the metabolic sequence leading to the final excreted product.

S-[N-(2-hydroxyethyl)carbamoylmethyl]glutathione (GSAAE) as a Putative Precursor

S-[N-(2-hydroxyethyl)carbamoylmethyl]glutathione (GSAAE) has been identified as a putative precursor in the metabolic pathway leading to MAAE. nih.gov GSAAE is a conjugate formed from the reaction of a xenobiotic metabolite with glutathione, a critical tripeptide in detoxification processes. nih.govnih.gov Research involving the administration of GSAAE to Sprague-Dawley rats demonstrated that this compound is a viable intermediate. nih.gov Following intraperitoneal administration of GSAAE, MAAE was subsequently identified in the urine of the treated rats. nih.gov This finding supports the hypothesis that GSAAE is a precursor that is further metabolized to produce downstream compounds, including MAAE, as part of a specific detoxification route. nih.gov

N-acetyl-S-[N-(2-hydroxyethyl)carbamoylmethyl]cysteine (NCySAAE) as a Further Metabolite

Following the formation of the glutathione conjugate (GSAAE), the metabolic pathway continues with its conversion into a mercapturic acid derivative. nih.gov N-acetyl-S-[N-(2-hydroxyethyl)carbamoylmethyl]cysteine (NCySAAE) is the corresponding mercapturic acid of GSAAE and represents a subsequent step in this biotransformation chain. nih.gov In studies where rats were treated with NCySAAE, MAAE was also detected as a urinary metabolite. nih.gov This confirms that the metabolic sequence likely proceeds from the initial glutathione conjugation (forming GSAAE) to the formation of the mercapturic acid (NCySAAE), which is then further processed to yield MAAE. nih.gov The administration of either GSAAE or NCySAAE resulted in the excretion of MAAE, solidifying their roles as intermediates in this specific metabolic pathway. nih.gov

Fate and Further Metabolism of this compound

The final stages of the metabolic pathway involve the formation of this compound as a terminal product that is eliminated from the body. Its identification and analysis in excretion profiles provide insight into its role as an end-product of specific detoxification processes.

Identification of this compound as an Excreted Metabolite

This compound has been consistently identified as a urinary metabolite in animal studies involving exposure to certain industrial chemicals. nih.govepa.govepa.gov It was identified in the urine of rats following the oral administration of vinylidene chloride (VDC) as well as after the direct administration of its putative precursors, GSAAE and NCySAAE. nih.gov Other studies have also classified MAAE as a major metabolite found in the urine of rodents exposed to 1,1-dichloroethene (a synonym for VDC). epa.govepa.gov Furthermore, its presence has been noted in the urine of rats in studies of other compounds, such as 1,2-diethylbenzene, indicating it may be a metabolite for various xenobiotics. researchgate.net An alternative metabolic pathway has also been proposed, suggesting that a chloroacetylchloride intermediate reacts with membrane phosphatidyl ethanolamine, which is then cleaved and receives a thiomethyl group from methionine, ultimately forming this compound. govinfo.govnih.gov

Analysis of this compound in Excretion Profiles as an End Product of Specific Pathways

Research Findings on MAAE Precursors and Toxicity

The following table summarizes the key findings from a study investigating the metabolic pathway of vinylidene chloride (VDC) and the role of its putative precursors.

Administered CompoundAnimal ModelKey ObservationAssociated Toxicity
Vinylidene Chloride (VDC)Sprague-Dawley RatsThis compound (MAAE) identified in urine. nih.govCaused significant kidney and liver toxicity. nih.gov
S-[N-(2-hydroxyethyl)carbamoylmethyl]glutathione (GSAAE)Sprague-Dawley RatsThis compound (MAAE) identified in urine. nih.govDid not cause kidney or liver toxicity. nih.gov
N-acetyl-S-[N-(2-hydroxyethyl)carbamoylmethyl]cysteine (NCySAAE)Sprague-Dawley RatsThis compound (MAAE) identified in urine. nih.govDid not cause kidney or liver toxicity. nih.gov

Enzymatic and Molecular Interactions in Methylthioacetylaminoethanol Metabolism

Characterization of Enzymes Facilitating Methylthioacetylaminoethanol Formation

The synthesis of this compound is not the result of a single enzymatic step but rather a metabolic sequence. The proposed pathway begins when a reactive metabolite of 1,1-DCE, chloroacetyl chloride, evades detoxification by glutathione (B108866) conjugation and instead reacts with a membrane phospholipid, which is then further processed. clu-in.orgnih.gov

The final and defining step in the biosynthesis of this compound is the formation of a thioether bond through methylation. This reaction involves the transfer of a methyl group to a sulfur atom on the precursor molecule.

The primary methyl donor in virtually all biological methylation reactions is S-adenosyl-L-methionine (SAM). rsc.orgwikipedia.org SAM is a high-energy compound synthesized from methionine and ATP, rendering its methyl group electrophilic and readily transferable to nucleophilic substrates. journals.co.za The enzymes responsible for catalyzing this transfer are broadly known as methyltransferases. wikipedia.org

In the context of thioether formation, a specific class of enzymes, Thioether S-methyltransferases (TEMTs), are implicated. researchgate.net Research has identified enzymes such as Indolethylamine N-methyltransferase (INMT), which is also known as Thioether S-methyltransferase, that catalyze the methylation of various sulfur-containing compounds. researchgate.net The proposed formation of this compound involves the transfer of a thiomethyl group, which is likely derived from methionine via SAM, to the ethanolamine (B43304) derivative of chloroacetic acid in a reaction mediated by a methyltransferase. clu-in.orgnih.gov This enzymatic step is crucial for the generation of the final metabolite.

Table 1: Key Methyltransferases and Donors in Thioether Formation

Enzyme/Compound Class/Type Role in this compound Formation
Thioether S-methyltransferase (TEMT) / Indolethylamine N-methyltransferase (INMT) Methyltransferase Catalyzes the final methylation step, transferring a methyl group to the sulfur-containing precursor to form the thioether linkage.
S-adenosyl-L-methionine (SAM) Methyl Donor Cofactor Provides the activated methyl group required for the methylation reaction catalyzed by TEMT/INMT. rsc.orgwikipedia.org

| Methionine | Amino Acid | The ultimate source of the methyl group, converted to SAM in an ATP-dependent reaction. journals.co.za |

The pathway leading to this compound begins with the processing of precursors generated from 1,1-DCE metabolism. This involves the action of both transferases and hydrolases.

Transferases: The initial metabolite of 1,1-DCE, chloroacetyl chloride, is a reactive electrophile. inchem.org Its primary detoxification route is conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). epa.govhmdb.ca This specific enzymatic reaction is cataloged as chloroacetyl-chloride:glutathione S-chloroacetyltransferase (EC 2.5.1.18). genome.jpmodelseed.org While this reaction represents a competing pathway that detoxifies chloroacetyl chloride, the formation of this compound occurs when this precursor escapes GSH conjugation. clu-in.org

Hydrolases: According to the proposed mechanism, chloroacetyl chloride reacts with membrane-bound phosphatidyl ethanolamine. clu-in.org This newly formed adduct must then be "enzymatically cleaved" to release the ethanolamine derivative of chloroacetic acid. wikipedia.orgclu-in.org This cleavage is characteristic of the action of hydrolases, specifically phospholipases, which catalyze the hydrolysis of phospholipids (B1166683). researchgate.net While the exact enzyme has not been definitively identified, it is likely a phospholipase with specificity for the modified phosphatidylethanolamine (B1630911) substrate. Enzymes like N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves N-acylated phosphatidylethanolamines, demonstrate that cells possess hydrolases capable of acting on modified ethanolamine phospholipids. wikipedia.org The broader classes of phospholipases (A, C, D) are known to cleave phospholipids at various positions and could be involved in this processing step. researchgate.net

Table 2: Enzymes Involved in Precursor Processing

Enzyme Class Precursor Action
Glutathione S-transferases (GSTs) Chloroacetyl chloride Catalyzes conjugation with glutathione, a primary detoxification pathway that competes with the formation of this compound. hmdb.camodelseed.org

| Phospholipases (putative) | Chloroacetylated Phosphatidyl ethanolamine | Proposed to hydrolyze the phospholipid backbone, releasing the chloroacetyl-ethanolamine intermediate for subsequent methylation. wikipedia.orgclu-in.org |

Substrate Specificity and Enzyme Kinetics in this compound Pathways

While specific kinetic parameters for the enzymes directly synthesizing this compound are not extensively documented, the substrate specificity of the relevant enzyme families provides insight into the pathway's feasibility.

Methyltransferases: Thioether S-methyltransferases are known to act on a range of sulfur-containing compounds, not limited to a single substrate. researchgate.net This suggests that the chloroacetyl-ethanolamine precursor, with its available thiol group, could serve as a viable substrate for methylation.

Glutathione S-transferases: GSTs exhibit broad substrate specificity, acting on a wide variety of hydrophobic and electrophilic compounds. hmdb.ca This broadness explains their efficiency in detoxifying metabolites like chloroacetyl chloride, making the formation of this compound an alternative, rather than primary, pathway.

Phospholipases: These hydrolases also have defined substrate preferences. For instance, NAPE-PLD specifically acts on N-acylated phosphatidylethanolamines. wikipedia.org The putative hydrolase in the this compound pathway would need to recognize the chloroacetylated form of phosphatidyl ethanolamine.

Table 3: Substrate Characteristics of Involved Enzyme Families

Enzyme Family General Substrate Characteristics Relevance to Pathway
Thioether S-methyltransferases Small molecules containing a sulfur atom capable of accepting a methyl group. researchgate.net The thiol-containing precursor to this compound fits this profile.
Glutathione S-transferases Wide range of electrophilic xenobiotic compounds. hmdb.ca Efficiently targets the chloroacetyl chloride precursor for detoxification.

| Phospholipases | Glycerophospholipids, with specificity based on the head group and acyl chain modifications. researchgate.net | A specific phospholipase would be required to recognize and cleave the chloroacetylated phosphatidyl ethanolamine intermediate. |

Modulation of Enzymatic Activity by Biological Cofactors in this compound Biotransformation

The activity of the enzymes in the this compound pathway is dependent on the presence and concentration of specific biological cofactors. These molecules act as substrates or activators for the enzymatic reactions.

S-adenosyl-L-methionine (SAM): As the methyl donor, SAM is an essential co-substrate for the final methylation step. wikipedia.orgjournals.co.za The availability of methionine and the cell's capacity to synthesize SAM directly influence the rate at which the thioether bond can be formed. Cellular conditions that deplete SAM would inhibit the formation of this compound.

Glutathione (GSH): Although not a direct participant in the final synthesis, GSH is a critical modulator of the pathway. wikipedia.org It is the co-substrate for the competing GST detoxification pathway. epa.gov When cellular GSH levels are high, chloroacetyl chloride is efficiently conjugated and eliminated. However, under conditions of oxidative stress or high xenobiotic load where GSH is depleted, the precursor is more likely to escape this primary detoxification and enter the pathway leading to this compound. clu-in.orgnih.gov

Metal Ions: Many hydrolases, including certain phospholipases, require metal ions for their catalytic activity. For example, NAPE-PLD contains a binuclear zinc center essential for its function. wikipedia.org The putative phospholipase involved in cleaving the phospholipid precursor might similarly depend on specific divalent cations for its activity.

The interplay of these cofactors creates a complex regulatory environment that determines the metabolic fate of 1,1-DCE and the ultimate yield of metabolites like this compound.

Table 4: Key Biological Cofactors and Their Roles

Cofactor Role Impact on this compound Formation
S-adenosyl-L-methionine (SAM) Co-substrate (Methyl Donor) Essential: Required for the final methylation step. Low levels would inhibit formation. rsc.org
Glutathione (GSH) Co-substrate (Detoxification) Modulatory: High levels favor a competing pathway, reducing precursor availability. Depletion may increase formation. clu-in.orgnih.gov

| Metal Ions (e.g., Zn²⁺) | Potential Enzymatic Cofactor | Potentially Required: May be necessary for the activity of the putative hydrolase/phospholipase that processes the precursor. wikipedia.org |

Advanced Analytical Methodologies for the Detection and Quantification of Methylthioacetylaminoethanol

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of separating individual components from a complex mixture. nih.gov For a compound like Methylthioacetylaminoethanol, the choice between gas and liquid chromatography is dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com Due to the presence of polar hydroxyl (-OH) and amide (-NH) groups, this compound is non-volatile and would not be suitable for direct GC-MS analysis. researchgate.netsigmaaldrich.com Therefore, a chemical modification step known as derivatization is mandatory to increase its volatility and thermal stability. nih.govsigmaaldrich.com

The most common derivatization strategy for compounds with active hydrogens is silylation. sigmaaldrich.comunina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the hydroxyl and amide groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netsigmaaldrich.com This process renders the analyte suitable for vaporization and transit through the GC system. sigmaaldrich.com

Once derivatized, the sample is injected into the GC-MS. The separation occurs in a capillary column, and the eluting compounds enter the mass spectrometer. nih.gov Electron ionization (EI) is typically used, which bombards the molecules with high-energy electrons, causing reproducible fragmentation. nih.gov This fragmentation pattern serves as a chemical fingerprint, allowing for the confident identification of the compound by comparing the acquired spectrum to a reference.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

ParameterSettingPurpose
Derivatization Agent MSTFA with 1% TMCSTo create volatile trimethylsilyl (TMS) derivatives of the analyte.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)Separates compounds based on their boiling points and interaction with the stationary phase. unina.it
Carrier Gas Helium at 1 mL/minTransports the vaporized sample through the column. unina.it
Injector Temperature 250 °CEnsures rapid vaporization of the derivatized sample. unina.it
Oven Program Initial 70°C (1 min), ramp to 280°C at 10°C/min, hold 5 minCreates a temperature gradient to separate compounds with different volatilities. unina.it
Ionization Mode Electron Ionization (EI) at 70 eVFragments the analyte to produce a characteristic and reproducible mass spectrum for identification. nih.gov
MS Scan Range 50-500 m/zDetects the mass-to-charge ratio of the parent ion and its fragments.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification

For polar and non-volatile compounds, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice. biopharmaservices.comchromatographyonline.com It offers high sensitivity and specificity without the need for derivatization.

Given the high polarity of this compound, conventional reversed-phase (RP) columns may provide insufficient retention. biopharmaservices.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative for retaining and separating highly polar analytes. mdpi.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar compounds. nih.gov

For detection and quantification, tandem mass spectrometry (MS/MS) is employed, typically with an electrospray ionization (ESI) source. europeanpharmaceuticalreview.com ESI is a soft ionization technique that keeps the molecule intact, usually by adding a proton to form the precursor ion, [M+H]+. europeanpharmaceuticalreview.com In the MS/MS system, this precursor ion is selected and fragmented to generate specific product ions. The technique of Multiple Reaction Monitoring (MRM) involves continuously monitoring the specific transition from a precursor ion to a product ion, which provides exceptional selectivity and sensitivity for quantification, even in highly complex biological matrices. mdpi.comchromatographyonline.com

Table 2: Illustrative HPLC-MS/MS Parameters for this compound Quantification

ParameterSettingPurpose
HPLC Column HILIC, 100 mm x 2.1 mm, 1.7 µmRetains and separates highly polar analytes. mdpi.comchromatographyonline.com
Mobile Phase A 10 mM Ammonium Formate in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component of the mobile phase.
Gradient 95% B to 40% B over 5 minutesChanges the mobile phase composition to elute analytes based on their polarity.
Flow Rate 0.4 mL/minMaintains a constant flow of the mobile phase through the system.
Ionization Mode Electrospray Ionization (ESI), PositiveGenerates protonated molecular ions [M+H]+ suitable for mass analysis. europeanpharmaceuticalreview.com
MS/MS Transition Precursor Ion [M+H]+ → Product IonProvides high specificity and sensitivity for quantification via Multiple Reaction Monitoring (MRM). chromatographyonline.com

Mass Spectrometry Approaches for Structural Confirmation and Metabolite Profiling

Mass spectrometry is not only a detector for chromatography but also a powerful tool for structural analysis. mdpi.com

High-Resolution Mass Spectrometry in Elucidating this compound Structure

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). mdpi.comresearchgate.net This precision allows for the determination of a molecule's elemental formula. mdpi.com For instance, the theoretical exact mass of the [M+H]+ ion of this compound (C6H13NO2S) is 164.0767. HRMS can measure this value with sufficient accuracy to distinguish it from other compounds that have the same nominal mass of 164 but a different elemental composition. This capability is indispensable for confirming the identity of a synthesized compound or for identifying unknown metabolites. researchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the necessary high resolution. europeanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) for Specific this compound Detection in Complex Biological Matrices

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to two or more stages of mass analysis. europeanpharmaceuticalreview.com In a typical experiment, a precursor ion (e.g., the protonated this compound molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. mdpi.com

This fragmentation process creates a unique structural fingerprint. The fragmentation pattern can be predicted based on chemical principles; for this compound, one would expect to see characteristic losses such as water (from the alcohol group), and cleavages at the amide and thioether linkages. The power of MS/MS lies in its specificity. Biological matrices like plasma or urine contain thousands of endogenous compounds. bohrium.com While it is possible for an unrelated compound to have the same mass as the analyte of interest (an isobaric interference), it is extremely unlikely that it will also fragment in the exact same way. nih.gov This makes MS/MS an exceptionally robust and specific technique for detecting and confirming the presence of a target analyte in a complex sample, minimizing the risk of false positives. europeanpharmaceuticalreview.com

Sample Preparation Strategies for this compound Analysis in Biological Samples

Biological samples such as blood and urine have complex matrices that can interfere with analysis. pjoes.com Therefore, a sample preparation step is crucial to remove interfering substances like proteins and salts, and to concentrate the analyte. organomation.com

There are three primary strategies for sample preparation:

Protein Precipitation (PPT): This is a rapid and straightforward method for plasma or serum samples. nih.gov A large volume of a cold organic solvent, such as acetonitrile, is added to the sample. This denatures the proteins, causing them to precipitate out of solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com The partitioning of an analyte can be controlled by adjusting the pH of the aqueous phase; for a basic compound, adjusting the pH to be two units above its pKa will render it neutral, promoting its extraction into an organic solvent. scioninstruments.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient sample cleanup technique. researchgate.netacs.org The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is selectively eluted with a different solvent. For a polar compound like this compound, a polymeric reversed-phase sorbent can be effective at retaining the analyte while allowing very polar interferences like salts to pass through in the loading step. lcms.cz

Table 3: Comparison of Sample Preparation Techniques for this compound

TechniqueAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Less clean extract, potential for ion suppression, analyte can be lost via co-precipitation. nih.govRapid screening, high-throughput analysis.
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences (lipids), relatively inexpensive.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. phenomenex.comscioninstruments.comSamples where lipid removal is a primary concern.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high analyte concentration, can be automated. researchgate.netacs.orgMore expensive, method development can be more complex.Quantitative analysis requiring high sensitivity and removal of matrix effects. lcms.cz

Extraction Methodologies from Urine and Other Biological Fluids

The primary challenge in analyzing this compound from biological fluids like urine is its separation from a complex matrix containing numerous endogenous substances. The goal is to isolate the analyte efficiently while minimizing matrix effects that can interfere with subsequent analysis. jove.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). labmanager.com

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. labmanager.comjrespharm.com For polar metabolites, modifications to standard LLE protocols are often necessary. A multi-step approach may involve initial protein precipitation with a cold solvent like methanol, followed by the addition of a non-polar solvent to separate hydrophobic and hydrophilic compounds into distinct layers. jove.com Methyl-tert-butyl ether (MTBE) has been demonstrated as a suitable solvent for LLE in metabolomics, allowing for the effective separation of hydrophilic and hydrophobic fractions. jove.commdpi.com In a typical procedure, the biological sample (e.g., urine) is mixed with methanol, followed by the addition of MTBE and water to induce phase separation. mdpi.com The polar metabolites, including this compound, would partition into the aqueous/methanolic phase, which can then be collected for further processing. jrespharm.com

Solid-Phase Extraction (SPE) offers a more selective and often more easily automated alternative to LLE. labmanager.commdpi.com SPE utilizes a solid sorbent material packed into a cartridge or 96-well plate to retain analytes from a liquid sample. mdpi.comlcms.cz For a polar compound like this compound, a variety of sorbent chemistries can be considered. Reversed-phase SPE (e.g., C18) may be used, but retention of highly polar compounds can be poor. acs.org Therefore, mixed-mode or ion-exchange sorbents are often more effective. A strong anion exchange column, for instance, has proven effective for extracting polar organic acids from urine, achieving high recoveries for a wide range of compounds. nih.gov The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a suitable solvent. mdpi.com The choice of sorbent and elution solvent is critical and must be optimized to ensure maximum recovery of this compound. nih.gov

Bioanalytical Method Validation for this compound Research

The objective of bioanalytical method validation is to demonstrate that a specific analytical method is reliable and reproducible for its intended purpose, which in this case is the quantification of this compound in a biological matrix. researchgate.netcelerion.com International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing this validation. europa.eueuropa.eu

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

These parameters are fundamental to defining the performance characteristics of a quantitative assay. austinpublishinggroup.com

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range. It is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govoup.com It is often determined statistically as the concentration that gives a signal-to-noise ratio of approximately 3:1. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net The ICH guidelines suggest a signal-to-noise ratio of 10:1 as a typical benchmark for the LOQ. rrml.ro For a method to be validated, the LOQ must be at or above the lowest point on the calibration curve (Lower Limit of Quantification, LLOQ). europa.eu

The determination of these parameters involves preparing and analyzing replicate samples at very low concentrations, including blank matrix samples, to statistically assess the method's capabilities. nih.govoup.com

Table: Example of a calibration curve data set used to determine linearity, LOD, and LOQ for a hypothetical this compound assay.

Mechanistic Studies of Methylthioacetylaminoethanol in Model Biological Systems

In Vitro Biotransformation Studies of Acephate (B21764)

In vitro models are essential for isolating and characterizing specific metabolic pathways without the complexities of a whole organism. nih.gov These systems, including subcellular fractions and isolated cells, have been instrumental in understanding the initial steps of acephate metabolism.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich sources of drug-metabolizing enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). nih.govthermofisher.com They serve as a standard in vitro tool to predict hepatic clearance and metabolic pathways. enamine.net Studies using liver microsomal preparations have been pivotal in characterizing the biotransformation of acephate.

The conversion of acephate to methamidophos (B33315) is understood to be a bioactivation step, as methamidophos is a significantly more potent acetylcholinesterase (AChE) inhibitor. acs.orgtandfonline.com Research indicates this conversion is mediated by a carboxylesterase-type enzyme that hydrolyzes the amide linkage, releasing the acetate (B1210297) group. plos.orgresearchgate.netnih.gov However, in mammalian liver microsomes, this pathway is relatively minor. orst.edu Investigations have shown that while enzymes like CYP2E1 are crucial for the metabolism of other compounds like indole, the primary transformation of acephate to methamidophos is not a CYP-dependent oxidation but rather a hydrolytic process. nih.gov

Interestingly, a unique self-regulating mechanism has been observed in mammalian systems. The metabolite, methamidophos, is a potent inhibitor of the very carboxyamidase that produces it from acephate. acs.org This feedback inhibition limits the bioactivation of acephate in mammals, contributing to its selective toxicity against insects, which may lack this regulatory mechanism. acs.org

Isolated cell systems provide a more integrated model than subcellular fractions, retaining the cellular architecture and a broader array of enzymes. nih.gov Studies on acephate metabolism have utilized various isolated cell systems, including plant and insect cells.

Research using tea (Camellia sinensis L.) cell suspensions demonstrated that these cells could absorb and metabolize acephate. researchgate.net However, the metabolism in these undifferentiated cell suspensions was not enantioselective. researchgate.net In contrast, studies with excised tea stems and leaves showed that (±)-acephate was metabolized to (±)-methamidophos, with the concentration of (+)-methamidophos being 1.5 times higher than that of the (−)-methamidophos in leaves. researchgate.net This suggests that the organized structure of plant tissues is crucial for enantioselective metabolism, and simple cell suspension models may not fully replicate the metabolic behavior in an intact plant. researchgate.net

In Vivo Studies in Animal Models for Metabolic Pathway Tracing

In vivo studies in animal models are indispensable for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a compound. Animal models allow for the tracing of metabolic pathways and the identification of metabolites in various tissues and excreta under physiological conditions. mdpi.com

The rat has been a primary animal model for studying the toxicology and metabolism of acephate. orst.edufrontiersin.orgwho.intinchem.org Following oral administration in rats, acephate is rapidly absorbed and almost completely excreted, primarily in the urine, within a few days. orst.eduwho.intnih.gov

Metabolic studies in Sprague-Dawley rats have consistently shown that the majority of the administered dose is excreted as unchanged acephate. orst.eduinchem.org This indicates a limited metabolic conversion in rats. A small fraction of acephate is transformed into metabolites. The primary metabolite of toxicological concern, methamidophos, is found at very low levels, typically accounting for less than 5% of the dose in urine and tissues. orst.eduwho.int Other identified urinary metabolites include O,S-dimethyl phosphorothioate (B77711) and S-methyl acetylphosphoramidothioate (also known as des-O-methylacephate or SMPT), which is not a cholinesterase inhibitor. orst.eduinchem.org The low conversion rate to methamidophos in rats is a key factor in acephate's relatively lower toxicity in mammals compared to insects. acs.orgorst.edu

Table 1: Urinary Metabolites of Acephate in Rats After Oral Administration
MetabolitePercentage of Administered DoseReference
Unchanged Acephate73-77% orst.eduinchem.org
Methamidophos< 5% orst.eduwho.int
O,S-dimethyl phosphorothioate3-6% orst.eduinchem.org
S-methyl acetylphosphoramidothioate (SMPT)3-4% orst.eduinchem.org

Comparative metabolic studies are crucial for understanding the basis of selective toxicity and for extrapolating animal data to humans. nih.govmdpi.comnih.govrsc.orgfrontiersin.org The metabolism of acephate shows significant variation between mammals and insects.

In mammals such as rats, mice, dogs, monkeys, and humans, the metabolic conversion of acephate to methamidophos is a minor pathway. acs.orgorst.eduwho.intfsc.go.jp Toxicokinetic studies in rats and humans show similar rapid absorption and elimination profiles, with no significant accumulation in tissues. who.int In contrast, many insect species exhibit a much more efficient conversion of acephate to methamidophos. For example, studies on fruit fly species (Dacus dorsalis and D. cucurbitae) showed they produced significantly higher levels of methamidophos compared to the Mediterranean fruit fly (Ceratitis capitata), which correlated with their higher susceptibility to acephate. oup.comsenasica.gob.mx Similarly, the tobacco budworm (Heliothis virescens) metabolizes acephate to methamidophos, whereas the boll weevil (Anthonomus grandis grandis), which is less susceptible, does not. capes.gov.br This difference in metabolic activation is a primary determinant of acephate's insecticidal selectivity. acs.orgtandfonline.comcapes.gov.br

Table 2: Comparative Metabolism of Acephate in Various Species
SpeciesPrimary Metabolic FateConversion to MethamidophosKey FindingReference
RatRapid excretion of unchanged acephateMinor (<5%)Limited metabolic conversion contributes to lower mammalian toxicity. orst.eduwho.intinchem.org
HumanRapid excretion of unchanged acephateMinorToxicokinetics are similar to rats. who.int
MouseMetabolism via carboxyamidaseMinor; inhibited by methamidophos itselfDemonstrates feedback inhibition of the bioactivation pathway. acs.org
Fruit Flies (Dacus spp.)Metabolism to methamidophosSignificantHigher methamidophos production correlates with higher toxicity. oup.comsenasica.gob.mx
Tobacco Budworm (H. virescens)Metabolism to methamidophosSignificantToxicity is directly related to metabolism to methamidophos. capes.gov.br
Boll Weevil (A. grandis grandis)Accumulation of unchanged acephateInsignificantInability to metabolize acephate to methamidophos results in lower susceptibility. capes.gov.br

Investigating the Biological Context of Acephate Formation

Understanding the biological context of acephate's metabolism is critical to assessing its risk and mechanism of action. researchgate.netfrontiersin.org The central issue is the bioactivation to methamidophos. Acephate is a weak inhibitor of acetylcholinesterase (AChE), the enzyme crucial for nerve function. orst.edunih.gov However, its metabolite, methamidophos, is a much more potent AChE inhibitor. orst.edufrontiersin.orgnih.govnih.gov

Methylthioacetylaminoethanol as a Non-Reactive Intermediate in Metabolic Detoxification

This compound (MAAE) has been identified as a urinary metabolite that signifies a metabolic detoxification pathway involving non-reactive intermediates. nih.gov Research focused on the metabolism of xenobiotics, such as vinylidene chloride (VDC), has elucidated the role of MAAE. In studies involving rats treated with VDC, MAAE was detected in the urine. nih.gov

To understand the origin of MAAE and the nature of its precursors, researchers administered putative VDC metabolites directly to rats. nih.gov These precursors were S-[N-(2-hydroxyethyl)carbamoylmethyl]glutathione (GSAAE) and its corresponding mercapturic acid derivative, N-acetyl-S-[N-(2-hydroxyethyl)carbamoylmethyl]cysteine (NCySAAE). nih.gov The administration of these compounds also resulted in the urinary excretion of MAAE. nih.gov

Crucially, unlike the administration of VDC which causes significant liver and kidney damage, treatment with GSAAE and NCySAAE did not produce any signs of hepato- or nephrotoxicity. nih.gov This finding supports the hypothesis that the metabolic route leading to the formation and subsequent excretion of MAAE is a detoxification pathway for inactive, non-reactive intermediates, rather than a pathway involving toxic, reactive species. nih.gov

Table 1: Comparative Toxicity of Vinylidene Chloride (VDC) and its Putative Metabolites

Compound AdministeredDoseObserved ToxicityUrinary MAAE DetectedConclusion on Reactivity
Vinylidene Chloride (VDC)0.5-2.0 mmol/kgKidney and liver toxicity observedYesPathway involves reactive, toxic intermediates
S-[N-(2-hydroxyethyl)carbamoylmethyl]glutathione (GSAAE)0.5-2.0 mmol/kgNo kidney or liver toxicity observedYesPrecursor to MAAE is a non-reactive intermediate
N-acetyl-S-[N-(2-hydroxyethyl)carbamoylmethyl]cysteine (NCySAAE)0.5-2.0 mmol/kgNo kidney or liver toxicity observedYesPrecursor to MAAE is a non-reactive intermediate

This table summarizes findings from studies on rats, indicating that while MAAE is a downstream metabolite of VDC, its direct precursors in the glutathione (B108866) pathway are not toxic. nih.gov

Its Role within the Broader Metabolic Network of the Organism (e.g., relationship to methionine and glutathione pathways)

This compound is situated within the broader metabolic network as a product of pathways designed to process and eliminate foreign compounds, primarily linked to the glutathione and methionine metabolic systems. nih.govnih.govgovinfo.gov Its formation illustrates the organism's use of these crucial systems to neutralize potentially harmful substances.

Relationship to the Glutathione Pathway

The primary and most well-documented route to MAAE formation involves the glutathione S-transferase (GST) system, a cornerstone of Phase II detoxification. nih.govnih.gov In the case of VDC metabolism, a reactive epoxide intermediate is conjugated with glutathione (GSH). epa.gov This initial conjugate, S-[N-(2-hydroxyethyl)carbamoylmethyl]glutathione (GSAAE), is then further processed. nih.gov The pathway proceeds via the mercapturic acid route, where sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation, yields N-acetyl-S-[N-(2-hydroxyethyl)carbamoylmethyl]cysteine (NCySAAE). nih.gov Subsequent metabolism of NCySAAE leads to the formation of MAAE, which is then excreted. nih.gov This positions MAAE as a urinary marker for the detoxification of certain xenobiotics via glutathione conjugation. nih.govresearchgate.net

Relationship to the Methionine Pathway

An alternative metabolic pathway, not dependent on initial glutathione conjugation, has also been proposed to account for the formation of MAAE. nih.govgovinfo.gov This route suggests that a reactive metabolite, such as chloroacetyl chloride, may directly react with membrane components like phosphatidyl ethanolamine (B43304). nih.govgovinfo.gov Enzymatic cleavage would then yield an ethanolamine derivative of the xenobiotic fragment. nih.govgovinfo.gov The final step in this proposed pathway involves the transfer of a thiomethyl (-SCH3) group from methionine to this intermediate, forming MAAE. nih.govgovinfo.gov This direct nucleophilic attack highlights a link to the methionine cycle, which is central to cellular methylation reactions and provides the building blocks for sulfur-containing compounds. nih.govgovinfo.govnih.gov

Table 2: Proposed Metabolic Pathways Leading to this compound (MAAE)

Pathway FeatureGlutathione-Dependent PathwayMethionine-Dependent Pathway (Alternative)
Initial Conjugate Glutathione (GSH)Phosphatidyl ethanolamine
Key Intermediate(s) GSAAE, NCySAAEEthanolamine derivative of chloroacetic acid
Source of Sulfur GlutathioneMethionine (as a thiomethyl group)
Primary Function Detoxification via mercapturic acid pathwayDirect reaction with membrane components, followed by methylation
Supporting Evidence Detection of GSAAE and NCySAAE as non-toxic precursors to MAAE. nih.govProposed by Reichert et al. (1979) to explain MAAE formation. nih.govgovinfo.gov

This table outlines the two main proposed metabolic routes that converge on the formation of this compound, illustrating its integration with both the glutathione and methionine metabolic networks.

Theoretical and Computational Approaches to Methylthioacetylaminoethanol Research

Molecular Modeling of Methylthioacetylaminoethanol and Its Interactions with Enzymes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these approaches are critical for understanding how its unique structure—featuring a thioether, an amide, and a hydroxyl group—governs its interactions with biological macromolecules, particularly enzymes.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound in different environments, such as in aqueous solution or near a lipid membrane. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's preferred shapes and its interactions with surrounding molecules. Given that one proposed biogenesis pathway involves the reaction of an intermediate with phosphatidyl ethanolamine (B43304) from a cell membrane, MD simulations could clarify how this compound or its precursors orient themselves within or near the lipid bilayer. nih.gov

A primary application of molecular modeling for this compound is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger enzyme receptor. Since this compound is a known metabolite of 1,1-dichloroethene, key enzymes in xenobiotic metabolism are likely targets for interaction. nih.govepa.govepa.govepa.gov Docking studies can elucidate the binding modes of this compound within the active sites of enzymes such as cytochrome P450s or hydrolases. These models can reveal crucial intermolecular interactions, such as hydrogen bonds between the compound's hydroxyl or amide groups and amino acid residues, as well as the role of the thioether sulfur atom, which can act as a hydrogen bond acceptor. nih.govrsc.org

The insights from these models are valuable for understanding the metabolic fate of the compound. For example, modeling its interaction with hydrolases could predict its susceptibility to enzymatic hydrolysis of the amide bond. celignis.com

Modeling Technique Application to this compound Research Potential Insights
Molecular Dynamics (MD) Simulating the behavior of the molecule in aqueous and lipid environments.- Conformational preferences.- Stability and dynamics within a cell membrane environment.
Molecular Docking Predicting the binding pose within enzyme active sites (e.g., Cytochrome P450, Hydrolases).- Identification of key binding interactions (hydrogen bonds, hydrophobic contacts). mdpi.com- Plausible binding affinities and enzyme specificity.
Hybrid QM/MM Modeling enzymatic reactions, such as hydrolysis or oxidation, with high accuracy.- Detailed mechanism of enzymatic transformation.- Calculation of reaction energy barriers.

Quantum Chemical Calculations for Understanding this compound Stability and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These methods are instrumental in understanding the intrinsic stability and chemical reactivity of this compound.

Methods like Density Functional Theory (DFT) can be used to calculate the molecule's geometry and the distribution of electrons. The resulting electron density map highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the sulfur atom of the thioether group is expected to be a primary nucleophilic site, making it susceptible to oxidation, while the carbonyl carbon of the amide group is an electrophilic site, vulnerable to nucleophilic attack leading to hydrolysis. rsc.orgnsf.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into reactivity. The energy and location of the HOMO indicate the ability to donate electrons, while the LUMO describes the ability to accept electrons. For related thioether amide compounds, the HOMO is often localized on the thioether and amide regions, confirming their role as reactive centers. rsc.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Quantum calculations are also essential for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of reactions like amide hydrolysis or thioether oxidation. This allows for a quantitative understanding of the reaction's feasibility and kinetics. For instance, theoretical calculations can compare the energy barriers for acidic versus alkaline hydrolysis of the amide bond, explaining observed pH-dependent stability. Advanced methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of non-covalent interactions, such as the N-H···S hydrogen bonds that can occur in thioether-amide systems. nih.gov

Calculated Parameter Significance for this compound Example Finding from Related Molecules
HOMO/LUMO Energies Determines electron-donating/accepting capabilities and overall reactivity.In similar amide-containing compounds, the amide and aromatic/thioether systems are the most reactive sites. rsc.org
Partial Atomic Charges Identifies nucleophilic (e.g., S, O, N) and electrophilic (e.g., carbonyl C) centers.Bader charge analysis on sulfur atoms in model thioethers correlates with oxidation sensitivity. nsf.gov
Bond Dissociation Energies Predicts the stability of specific bonds and the likelihood of fragmentation.The chemical reactivity of haloalkanes, precursors to metabolites, decreases with stronger carbon-halogen bonds. epa.gov
Reaction Energy Profiles Elucidates the mechanism and kinetics of hydrolysis and oxidation reactions.The binding of Na+ to thioether and amide systems is primarily due to polarization of the compound in the ion's field. aip.org

Cheminformatics Approaches in Identifying Related Metabolites and Pathways

Cheminformatics applies computational methods to solve chemical problems, and in the context of this compound, it is particularly useful for mapping its metabolic origins and identifying related compounds.

This compound has been identified in toxicological studies as a urinary metabolite of 1,1-dichloroethene. nih.govepa.govresearchgate.net A proposed metabolic pathway suggests that it is not formed through the common glutathione (B108866) (GSH) conjugation route. Instead, it may arise when a reactive metabolite of 1,1-dichloroethene, such as chloroacetyl chloride, reacts with phosphatidyl ethanolamine in membranes. nih.govepa.gov This adduct is then believed to be enzymatically cleaved, and the thiomethyl group is transferred from methionine. nih.gov

Cheminformatics tools can help validate and explore such pathways. Metabolic pathway prediction software can take a parent compound (1,1-dichloroethene) and, using a library of known biotransformation rules, generate a network of possible metabolites. This approach can help identify the specific enzymatic steps and intermediates, including the formation of the ethanolamine derivative and the subsequent methylation.

Furthermore, cheminformatics involves searching large chemical and biological databases (e.g., PubChem, HMDB) to find structurally related compounds or other known metabolites within the same pathway. This can reveal a broader metabolic picture. For example, studies of 1,1-dichloroethene metabolism have also identified other sulfur-containing metabolites, providing context for the formation of this compound.

Compound Name Relation to this compound Metabolic Context
1,1-Dichloroethene Parent compoundIndustrial chemical whose metabolism produces this compound. epa.govepa.gov
Chloroacetic acid Related metaboliteA major metabolite of 1,1-dichloroethene formed via a different pathway. epa.gov
Thiodiglycolic acid Related metaboliteA sulfur-containing metabolite of 1,1-dichloroethene. epa.gov
Thioglycolic acid Related metaboliteAnother sulfur-containing metabolite identified in the same metabolic studies. epa.gov
S-Carboxymethyl-cysteine Related metaboliteA urinary metabolite indicating conjugation pathways. epa.gov
Phosphatidyl ethanolamine Proposed precursorA membrane lipid proposed to react with a 1,1-dichloroethene intermediate to form the ethanolamine backbone. nih.gov
Methionine Proposed precursorThe likely biological source of the methylthio- group. nih.gov

Future Research Directions and Unexplored Avenues for Methylthioacetylaminoethanol

Deeper Elucidaion of Regulatory Mechanisms Governing Methylthioacetylaminoethanol Metabolism

There is no research documenting the metabolism of this compound, and therefore, no information on the regulatory mechanisms, enzymes, or genetic pathways that would govern its synthesis or degradation.

Development of Advanced Analytical Tools for In Situ and Real-Time Detection of this compound

No analytical methods have been developed for the detection of this compound, as the compound itself is not described in the literature. While general methods exist for related chemical groups like thiols, no specific tools for this compound are available.

Exploring the Potential of this compound as a Biomarker for Specific Metabolic Pathways

Without any established connection to a biological system, this compound cannot be associated with any specific metabolic pathway, and its potential as a biomarker has not been explored.

Investigating the Evolution and Comparative Biochemistry of this compound Pathways Across Diverse Organisms

No metabolic pathway for this compound has been identified in any organism. As a result, no comparative or evolutionary biochemical studies have been conducted.

Novel Applications of this compound in Synthetic Biology and Biocatalysis

The compound is not utilized in any known synthetic biology or biocatalysis applications, as there is no research describing its properties or potential uses.

Due to the complete lack of scientific data on "this compound," the creation of a detailed and factual article as requested is not feasible.

Q & A

Q. What are the optimal synthetic pathways for Methylthioacetylaminoethanol, and how do reaction conditions influence yield?

this compound (C₅H₁₁NO₂S, CAS 71524-68-0) is typically synthesized via nucleophilic substitution or condensation reactions. For instance, a method analogous to N-(2,6-dimethylphenyl)chloroacetamide synthesis (dissolving diethylamine in toluene with a chloroacetamide derivative) can be adapted . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., toluene) enhance nucleophilicity.
  • Temperature control : Cooling in an ice-water bath minimizes side reactions .
  • Stoichiometry : Excess amine (e.g., diethylamine) drives the reaction to completion. Yield optimization requires monitoring via TLC and adjusting molar ratios empirically.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm methylthio (-SCH₃) and ethanolamine (-NHCH₂CH₂OH) groups.
  • FT-IR for characteristic S-C and N-H stretches (e.g., ~2550 cm⁻¹ for thioether) .
    • Chromatography :
  • HPLC with UV detection (λ ~220–280 nm) to assess purity.
  • TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound’s reported stability under varying pH conditions?

Contradictory stability data (e.g., hydrolysis rates in acidic vs. alkaline media) may arise from:

  • Methodological differences : Buffered vs. non-buffered systems.
  • Temperature fluctuations : Uncontrolled thermal gradients during testing. To address this:
  • Design controlled stability studies : Use standardized buffers (pH 2–12) at 25°C/40°C, monitor degradation via LC-MS .
  • Statistical analysis : Apply ANOVA to compare degradation kinetics across conditions .

Q. How can researchers investigate this compound’s interaction with biological macromolecules (e.g., proteins)?

Advanced methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Model thioether-protein interactions, focusing on cysteine residues.
  • Mass Spectrometry : Identify covalent adducts formed via nucleophilic substitution .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices, and how are they mitigated?

Challenges include matrix interference and low detection limits. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound.
  • Detection methods :
  • GC-MS with derivatization (e.g., silylation) to enhance volatility.
  • UPLC-QTOF for high-resolution mass accuracy .
    • Calibration standards : Use isotopically labeled analogs (e.g., ¹³C-methylthio derivatives) for internal standardization .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s role in redox biochemistry?

  • Oxidative stress assays : Measure glutathione (GSH) depletion or ROS generation in cell lines.
  • Electrochemical analysis : Cyclic voltammetry to determine redox potentials of the thioether group .
  • Comparative studies : Contrast with structurally similar compounds (e.g., 2-((5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol) to isolate functional group contributions .

Q. What statistical approaches are critical for interpreting contradictory data in this compound’s bioactivity studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends.
  • Error propagation analysis : Quantify uncertainties in dose-response curves.
  • Multivariate regression : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Data Presentation Guidelines

  • Tables : Include comparative stability data (e.g., half-life at different pH/temperature conditions).
  • Figures : Use Arrhenius plots for degradation kinetics or molecular docking results .

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Feasible Synthetic Routes

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Methylthioacetylaminoethanol
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Methylthioacetylaminoethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.